Nicholas S Shuman,
Thomas M Miller,
Albert A Viggiano,
Jürgen Troe
PMID: 23742484
DOI:
10.1063/1.4807606
Abstract
Thermal rate constants and product branching fractions for electron attachment to CF3Br and the CF3 radical have been measured over the temperature range 300-890 K, the upper limit being restricted by thermal decomposition of CF3Br. Both measurements were made in Flowing Afterglow Langmuir Probe apparatuses; the CF3Br measurement was made using standard techniques, and the CF3 measurement using the Variable Electron and Neutral Density Attachment Mass Spectrometry technique. Attachment to CF3Br proceeds exclusively by the dissociative channel yielding Br(-), with a rate constant increasing from 1.1 × 10(-8) cm(3) s(-1) at 300 K to 5.3 × 10(-8) cm(3) s(-1) at 890 K, somewhat lower than previous data at temperatures up to 777 K. CF3 attachment proceeds through competition between associative attachment yielding CF3 (-) and dissociative attachment yielding F(-). Prior data up to 600 K showed the rate constant monotonically increasing, with the partial rate constant of the dissociative channel following Arrhenius behavior; however, extrapolation of the data using a recently proposed kinetic modeling approach predicted the rate constant to turn over at higher temperatures, despite being only ~5% of the collision rate. The current data agree well with the previous kinetic modeling extrapolation, providing a demonstration of the predictive capabilities of the approach.
J Rosiek,
J Bartyzel,
K Rozanski,
I Sliwka
PMID: 23415445
DOI:
10.1016/j.chroma.2013.01.088
Abstract
Atmospheric concentrations of anthropogenic trace gases, such as sulfur hexafluoride, SF6, chlorotrifluoromethane, CF3Cl, and bromotrifluoromethane, CF3Br, are increasing. Their long lifetimes and limited chemical reactivity make them attractive environmental tracers for hydrology and oceanography. While ambient SF6 concentrations can be readily measured using GC-ECD, the simultaneous analysis of CF3Cl and CF3Br is hampered due to their low ECD sensitivity. The response of a commercial ECD for those gases was enhanced using the resonance detection mode which is based on shifting the mean energy of electrons in the ECD detector towards the region where the electron-capture reaction reveals a distinct maximum. A custom electronic system enabled operation of a commercial ECD in the resonance detection mode. An approximately 50-fold amplification of the ECD signal was obtained for CF3Cl by application of high-frequency electric field (amplitude of 50V and frequency of 40MHz). For CF3Br, a 3.5-fold increase of the ECD signal was obtained, with a lower HF field (20-30V). In the case of SF6 the application of the HF field reduces the magnitude of ECD signal by a factor of 40. The electron-capture coefficients for SF6, CF3Cl and CF3Br were determined from 453 to 633K in the standard and the resonance modes. The electron-capture coefficients for CF3Cl and CF3Br increase with increasing temperature for both modes, while that for SF6 decreases slightly with increasing temperature. The application of the resonance detection mode to a commercial ECD provides an attractive and cost-effective alternative to GCMS for high-quality quantitative analyses of CF3Cl and CF3Br as environmental tracers.
Yu-zhu Liu,
Xiang-hong lI,
Jun-feng Wang,
Yue Guan,
Feng Jin,
Chao-chao Qin
PMID: 30148339
DOI:
Abstract
Halon-1301 (CF3Br) can make Br radicals with UV radiation, which poses a great threat to the ozone layer in the atmosphere. Necessary methods should be taken for the degradation of the exhausts of Halon-1301. In this paper, density functional (DFT) theory at B3LYP/6-311G++(d,p) level are employed for the study of dissociation properties and spectra of Halon-1301 in external electric field, including bond length, total energy, HOMO-LUMO energy gap, infrared spectra and dissociation potential energy surface (PES). The obtained results show that, with gradually increasing the external field from 0 to 0.03 a.u. along the molecular axis Z (C—Br bond direction), the total energy decreases, while the dipole moment decreases at the beginning and then increases. With the climbing of the field, HOMO-LUMO energy gap increases, and C—Br bond length increases while C—F bond length decreases. The variations of vibrational frequency and intensity of molecular IR spectra in external electric field are also investigated. Further studies show that with increasing the external electric field from 0 to 0.03 a.u., the dissociation PES along C—Br bond becomes unbound with disappearing of the barrier for the dissociation. The external electric field of 0.03 a.u. is sufficient to induce the degradation of CF3Br with C—Br bond breaking. Such results provide an important reference for the degradation of Halons via the external electric field.
Jürgen Troe,
Thomas M Miller,
Nicholas S Shuman,
Albert A Viggiano
PMID: 22803532
DOI:
10.1063/1.4729369
Abstract
Experimental data from the literature for cross sections and rate constants for dissociative electron attachment to CF(3)Br, with separately varied electron and gas temperatures, are analyzed by a kinetic modeling approach. The analysis suggests that electronic and nuclear contributions to the rate constants can be roughly separated, the former leading to a negative temperature coefficient, the latter to a positive temperature coefficient. The nuclear factor in the rate constant is found to be of Arrhenius form with an activation energy which is close to the energy of crossing of the CF(3)Br and CF(3)Br(-) potential curves along the CBr bond.
A Vinegar
PMID: 11601558
DOI:
Abstract
Halon 1301 and Halon 1211 are being replaced because they contribute to the depletion of ozone. Many of the potential candidate chemicals for replacing them are, like them, halogenated hydrocarbons. These chemicals have the potential to cause cardiac sensitization at high enough exposure concentrations.
A physiologically based pharmacokinetic model, which mathematically describes the uptake, distribution, metabolism, and elimination of chemicals, was used to relate exposure to these chemicals with arterial blood concentrations resulting from the exposure. This information was then used to evaluate the potential for the occurrence of a cardiac-sensitizing event. The model was used to analyze the exposures to Halon 1301 and Halon 1211 in three aircraft (Navy E-2B, Cessna-421B, and Cessna-210C).
Halon 1301 exposures were shown to be safe, but Halon 1211 resulted in arterial concentrations in exposed individuals that reached levels that could potentially cause cardiac sensitization.
Use of the model for evaluating the risk from exposure to Halon 1301 and Halon 1211 is a moot point since both chemicals are being replaced. However, demonstration of the validity of the approach provides a tool for the evaluation of the health safety of replacement candidates. The National Fire Protection Association has approved use of this model for assessing times for safe egress from situations where agents are used to flood an area to extinguish a fire.
G PAULET
PMID: 14484500
DOI:
Abstract
Edmond P F Lee,
John M Dyke,
Wan-Ki Chow,
Foo-Tim Chau,
Daniel K W Mok
PMID: 17340604
DOI:
10.1002/jcc.20695
Abstract
Reaction enthalpies and barrier heights of the reactions CF3Br+H-->CF3+HBr {reaction (1)} and CF3CHFCF3+H-->CF3CFCF3+H2 {reaction (2)} have been calculated at the near state-of-the-art ab initio level, and also by employing the B3LYP, BH&HLYP, BB1K, MPW1K, MPWB1K and TPSS1KCIS functionals. In addition, the integrated molecular orbital+molecular orbital (IMOMO) method has been used to study reaction (2). The ab initio benchmark values of the reaction enthalpy (298 K) and barrier height (0 K) of reaction (2) are reported for the first time {-(0.7+/-0.7) and 13.3+/-0.5 kcal/mole respectively}. When density functional theory (DFT) results are compared with ab initio benchmarks for both reactions (1) and (2), the MPWB1K functional is found to have the best performance of the six functionals used. The IMOMO method with the RCCSD/aug-cc-pVTZ and/or RCCSD(T)/aug-cc-pVTZ levels, as the high levels of calculation on the model system, gives reaction enthalpies and barrier heights of reaction (2), which agree with ab initio benchmark values to within 1 kcal/mole. Computed key geometrical parameters and imaginary vibrational frequencies of the transition state structures of reactions (1) and (2) obtained at different levels of calculation are compared. The magnitudes of the computed imaginary vibrational frequencies of the transition states of both reactions considered are found to be very sensitive to the levels of calculation used to obtain them. The heat of formation (298 K) of CF3CFCF3 calculated at the near state-of-the-art level has a value of -(318+/-3) kcal/mole.
Shih-Hsiang Lo,
Chang-Chuan Chan,
Wei-Chin Chen,
Jung-Der Wang
PMID: 17107857
DOI:
10.1289/ehp.9197
Abstract
Although there are ample data on the respiratory effects of exposure to fire extinguisher gas, the potential hematologic effects have not been fully documented. We conducted this study to determine the possible etiologic agent(s) for a decrease in red blood cells among community residents in Taipei, Taiwan, after they were exposed to leakage of mixed fire extinguishants containing bromotrifluoromethane (CF3Br, Halon 1301), bromochlorodifluoromethane (CF2BrCl, Halon 1211), and dichlorodifluoromethane (CCl2F2, CFC-12).
We studied 117 exposed residents who came into one hospital for physical examinations. We also selected age- and sex-matched referents for comparison from residents who came to the same hospital for health examinations. Nine months after the exposure to mixed fire extinguishants, 91 of the exposed residents came back for a second physical examination. In the first examination of the exposed residents, we found a significant reduction in red blood cell count and hemoglobin and a relationship between dose and response.
After excluding iron-deficiency anemia, thalassemia, and other possible agents, we suspected that the hematologic effects might have resulted from pyrolytic products of CFC-12 and Halon 1211, which may contain phosgene, among other products.
The acute transient hematologic effects observed in the exposed residents were associated with the incident of leakage of mixed fire-extinguisher gases and were most likely caused by a small amount of pyrolytic products, probably phosgene. Nine months after the exposure, we found a significant improvement in the abnormalities without any specific treatment.
Zhe Jiao,
Víctor R De Jesús,
Shahriar Iravanian,
Daniel P Campbell,
Jie Xu,
Juan A Vitali,
Kathrin Banach,
John Fahrenbach,
Samuel C Dudley Jr
PMID: 16919292
DOI:
10.1016/j.yjmcc.2006.07.003
Abstract
Cardiac sensitization is the term used for malignant ventricular arrhythmias associated with exposure to inhaled halocarbons in the presence of catecholamines. We investigated the electrophysiological changes associated with cardiomyocyte exposure to epinephrine and a halocarbon known to be associated with cardiac sensitization (halon 1301, CF3Br). Cardiomyocytes (CMs) were isolated from neonatal rats and grown on multielectrode arrays (MEAs). Upon exposure to epinephrine, the CM inter-spike interval (ISI) was decreased 14% at 10 microg/L (P<0.05) and 27% at 100 microg/L (P<0.05) as compared to baseline. Halon alone (50 mg/L) mildly prolonged the field potential (FP) duration (7%). CMs exposed to combinations of epinephrine (100 microg/L) and halon (50 mg/L) for 15 min showed a blunted increase in the ISI (35+/-12%) and a 38% decrease in conduction velocity (P<0.05) when compared to epinephrine alone. There was no change in field potential properties, but dephosphorylated connexin 43 (Cx43) was increased 60+/-16% with the combination as compared to epinephrine alone (P<0.05). Treatment with okadaic acid, a phosphatase inhibitor, prevented the Cx43 dephosphorylation and the reduction in conduction velocity upon exposure to halon and epinephrine. Moreover, the electrophysiological changes induced by epinephrine and halon were indistinguishable from those seen with the gap junction inhibitor heptanol. In conclusion, the combination of a halocarbon and epinephrine results in a unique electrophysiological signature including slow conduction that may explain, in part, the basis for cardiac sensitization. The slowing of conduction is most likely related to changes in the phosphorylation state of Cx43.